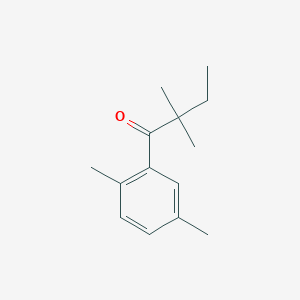

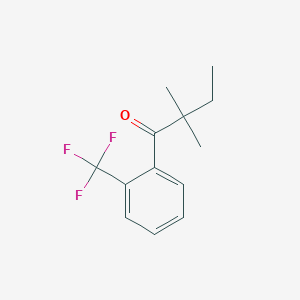

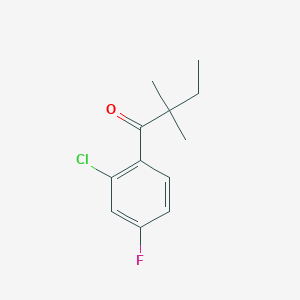

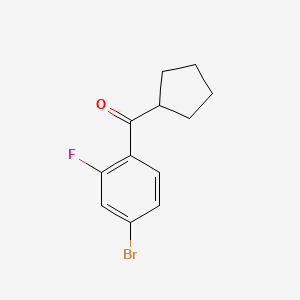

4-Bromo-2-fluorophenyl cyclopentyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Ketamine Derivatives : A study by Moghimi et al. (2014) reports the synthesis of a novel ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, starting with fluorobenzonitrile. The process involves a multistep synthesis including the use of α-bromocyclopentyl-(2-fluorophenyl)-ketone. Preliminary animal tests on mice indicated some advantages over ketamine in terms of effective dose and recovery time (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Improved Synthesis of Prasugrel Intermediate : Zheng Min (2013) describes an optimized synthetic method for prasugrel intermediate 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. This method demonstrates a reasonable and feasible approach for industrial production (Min, 2013).

Potential Cytotoxic Agents Synthesis : Mete, Gul, and Kazaz (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents, using paraformaldehyde, phenethylamine hydrochloride, and various ketones including 4-bromoacetophenone. The study provides insights into optimum reaction conditions for compounds with similar chemical structures (Mete, Gul, & Kazaz, 2007).

Fluorinated Aromatic Ketone Synthesis : Zhai Zhi-we (2013) reported the synthesis of a novel fluorinated aromatic ketone, 2,4-di(4-fluorophenyl) acetophenone, through the reaction of 4-fluorophenol and 2,4-difluoroacetophenone. This study contributes to the development of novel fluorinated ketones (Zhai, 2013).

Carbonic Anhydrase Inhibitory Effects Study : Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, including derivatives from 4-bromoacetophenone, to study their inhibitory effects on human carbonic anhydrase isoenzymes (Gul et al., 2016).

MAPK Inhibitors Synthesis : Thaher et al. (2007) and (2008) focused on the synthesis of pyridine-substituted cyclopentene derivatives as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), using a multistep synthesis starting from cyclopentanone (Thaher, Schollmeyer, & Laufer, 2007) and (Thaher, Koch, Amo, Knochel, & Laufer, 2008).

Asymmetric Synthesis of Medicinal Compounds : Roy et al. (2009) demonstrated how the reaction profile of cyclopentyl organometallic reagents with aliphatic ketones can be tuned for the asymmetric synthesis of (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, highlighting the versatility of these compounds in medicinal chemistry (Roy, Sharma, Mula, & Chattopadhyay, 2009).

Propiedades

IUPAC Name |

(4-bromo-2-fluorophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTADRIGCYYEHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642574 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluorophenyl cyclopentyl ketone | |

CAS RN |

898791-68-9 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl)cyclopentylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.